methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate
Overview
Description
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The introduction of a fluorine atom into heterocyclic compounds leads to a significant increase in their biological activity .
Synthesis Analysis
The Schiemann reaction is widely used in the synthesis of fluorine-containing aromatic compounds . This method has been used for the production of derivatives of 2-, 4 (5)-fluoroimidazoles, 4,5-difluoroimidazoles, and important natural compounds .Molecular Structure Analysis
The molecular structure of imidazoles plays a key role in their structure and functions . For example, the imidazole ring is crucial in the structure and functions of certain important substances such as histidine, histamine, purine precursors, etc .Chemical Reactions Analysis
Fluoroimidazoles can undergo various chemical reactions. For instance, the photochemical reaction of 4-fluoro-5-methylimidazole with trifluoromethyl iodide gives the 2-trifluoromethyl derivative .Scientific Research Applications
Crystal and Molecular Structures
Research on closely related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has focused on understanding crystal and molecular structures. These studies are crucial for the development of new pharmaceuticals and materials with specific physical and chemical properties (Richter et al., 2023).
Synthesis and Pharmacokinetics
- Microwave-Assisted Synthesis: A microwave-assisted protocol for rapid synthesis of closely related compounds, demonstrating the potential for expediting the production of new druggable compounds (Jagadeesha et al., 2023).
- Pharmacokinetics Studies: Investigations into the pharmacokinetics of related compounds, which is vital for understanding how these compounds behave in the body and their potential as pharmaceutical agents (Teffera et al., 2013).
Anticancer Potential
Several studies have explored the anticancer properties of benzimidazole derivatives, highlighting their potential in cancer treatment. For instance:
- Anti-Breast Cancer Agents: Research on substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters has shown promising antiproliferative effects against breast cancer cell lines (Karthikeyan et al., 2017).
Non-Linear Optical Materials
Benzimidazole derivatives have been studied for their potential as non-linear optical (NLO) materials. This application is significant in the field of photonics and optoelectronics:
- NLO Devices: Certain benzimidazole compounds have shown significant values of molecular hyperpolarizabilities, indicating their suitability for use in NLO devices (Manikandan et al., 2019).
Antibacterial Activity
The antibacterial properties of benzimidazole derivatives have been explored, suggesting their potential in developing new antimicrobial agents:
- New Antibacterial Agents: Synthesized benzimidazole derivatives have been evaluated for their antibacterial activity, with some showing moderate activity against various bacterial strains (Darekar et al., 2020).
Future Directions
properties
IUPAC Name |
methyl 6-anilino-7-fluoro-3-methylbenzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-20-9-18-15-12(20)8-11(16(21)22-2)14(13(15)17)19-10-6-4-3-5-7-10/h3-9,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGGOULHLAXMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128995 | |
Record name | 1H-Benzimidazole-6-carboxylic acid, 4-fluoro-1-methyl-5-(phenylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate | |
CAS RN |
1415564-48-5 | |
Record name | 1H-Benzimidazole-6-carboxylic acid, 4-fluoro-1-methyl-5-(phenylamino)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-6-carboxylic acid, 4-fluoro-1-methyl-5-(phenylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.